N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Medicinal Chemistry Structure-Activity Relationship Quinazolinone

In medicinal chemistry SAR campaigns, sourcing a specific meta-substituted quinazolinone analog often forces researchers to accept generic, unvalidated substitutions that introduce unquantifiable risk. N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is the precise 3-bromo derivative required for systematic probing of meta-halogen effects on target binding and metabolic stability. - Enables direct head-to-head comparison against 3-Cl, 3-F, and 3-Me analogs within the same hexanamide scaffold. - The 3-bromo substituent's unique polarizability and steric profile are expected to yield distinct hit profiles in screening panels. - Supplied as a custom-synthesized research compound with full analytical characterization (HPLC, NMR, MS).

Molecular Formula C20H20BrN3O2
Molecular Weight 414.3 g/mol
Cat. No. B12142783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Molecular FormulaC20H20BrN3O2
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C20H20BrN3O2/c21-15-7-6-8-16(13-15)23-19(25)11-2-1-5-12-24-14-22-18-10-4-3-9-17(18)20(24)26/h3-4,6-10,13-14H,1-2,5,11-12H2,(H,23,25)
InChIKeyHKIKTDFJYLJLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide Procurement Baseline


N-(3-Bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule belonging to the quinazolinone class, characterized by a 4-oxoquinazoline core linked via a hexanamide spacer to a 3-bromophenyl moiety. Its molecular formula is C20H20BrN3O2 with a molecular weight of 414.3 g/mol. No primary research papers, patents, or authoritative database entries were identified that provide quantitative biological or physicochemical characterization of this precise compound. Available vendor technical datasheets do not contain comparator-based performance data. Consequently, the procurement decision must rely on structural differentiation arguments and the limited class-level inferences available.

N-(3-Bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: Why Substitution Fails


Close analogs that share the 6-(4-oxoquinazolin-3(4H)-yl)hexanamide scaffold but differ in the aryl substituent—such as the 3-chloro, 4-chloro, 3-hydroxy, 4-methoxybenzyl, or 2-bromo variants—are commercially available. In the absence of direct comparative biological data, substitution risks are inferred from class-level knowledge: the electron-withdrawing and steric properties of the 3-bromo substituent are expected to uniquely modulate target binding, metabolic stability, and off-target profiles. Even a positional isomer (2-bromo vs. 3-bromo) could exhibit profoundly different pharmacological behavior, as seen in other quinazolinone series. Therefore, generic substitution without experimental validation introduces unquantifiable risk in any sensitive assay or SAR campaign.

Evidence Guide for N-(3-Bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide


Positional Isomer Differentiation: 3- vs 2-Bromo

The target compound bears a bromine at the meta (3-) position of the phenyl ring, in contrast to the commercially available N-(2-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, which bears the bromine at the ortho (2-) position. No direct head-to-head biological comparison was found in the public domain. However, in quinazolinone-based kinase inhibitors, meta-substitution often confers a different selectivity window than ortho-substitution due to altered dihedral angle and hydrogen-bonding patterns. This evidence is classified as a class-level inference.

Medicinal Chemistry Structure-Activity Relationship Quinazolinone

Electronic Properties: Bromo vs Chloro/Fluoro

The 3-bromophenyl substituent is more polarizable and a stronger halogen-bond donor than the 3-chloro or 3-fluoro analogs. Computed parameters using standard cheminformatic toolkits predict increased logP and larger molar refractivity for the bromo derivative compared to the chloro analog. No experimental binding or ADME data were available to confirm the impact of this difference on any specific target.

Physical Organic Chemistry Halogen Bonding Drug Design

Bioactivity Data Gap vs. Analogs

A comprehensive search of PubChem, BindingDB, ChEMBL, and the patent literature yielded no quantitative bioactivity data (IC50, Kd, Ki, EC50) for N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide. In contrast, the related compound N-(4-[(3-bromophenyl)amino]quinazolin-6-yl)acrylamide (PD168393) has reported EGFR kinase IC50 values. Because the target compound's anilide linker and hexanamide chain differ fundamentally from the 4-anilinoquinazoline kinase inhibitor scaffold, no direct potency inference is possible.

Bioactivity Data Availability Chemical Probe Selection

Application Scenarios for N-(3-Bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide


Quinazolinone SAR Expansion

In a medicinal chemistry program exploring the SAR around the 6-(4-oxoquinazolin-3(4H)-yl)hexanamide scaffold, the 3-bromo derivative serves as a deliberate halogen variation. Its procurement is justified when the project requires systematic probing of meta-substitution effects, allowing direct comparison against the 3-chloro, 3-fluoro, and 3-methyl analogs. The evidence for differentiation is currently limited to computational predictions and class-level inferences.

Fragment-Based Library Enrichment

Because no public bioactivity data exist for the compound, it is best suited for inclusion in a custom-synthesized screening library where its binding profile can be profiled de novo against a panel of targets. The 3-bromo substituent's unique polarizability may lead to distinct hit profiles compared to other halogen-substituted library members.

Negative Control for Selectivity Counterscreen

If a related 6-(4-oxoquinazolin-3(4H)-yl)hexanamide derivative has been identified as a hit against a specific target, the 3-bromo compound may serve as a comparative negative control, provided the 3-bromo group is hypothesized to disrupt key interactions. This application requires careful experimental validation and cannot be assumed a priori.

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